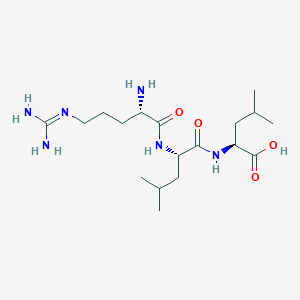
Arg-Leu-Leu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arg-Leu-Leu, also known as arginyl-leucyl-leucine, is a tripeptide composed of the amino acids arginine, leucine, and leucine. This compound is of significant interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Leu-Leu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, starting from the C-terminal amino acid. The process involves the following steps:
Attachment of the first amino acid: The C-terminal leucine is attached to a resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for the arginine.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
Arg-Leu-Leu can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The amino groups in arginine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while reduction can result in modified peptides with altered biological activities.
科学研究应用
Arg-Leu-Leu has a wide range of scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilizing the peptide in the development of novel materials or as a component in biochemical assays.
作用机制
The mechanism of action of Arg-Leu-Leu involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase (NOS) to produce nitric oxide (NO), a signaling molecule involved in various physiological processes. Additionally, the leucine residues can activate the mammalian target of rapamycin (mTOR) pathway, promoting protein synthesis and cell growth.
相似化合物的比较
Similar Compounds
Leu-Arg-Leu: A tripeptide with a similar structure but different sequence, which may result in distinct biological activities.
Leu-Leu-Arg: Another tripeptide with a different sequence, potentially leading to unique interactions and functions.
Uniqueness
Arg-Leu-Leu is unique due to its specific sequence, which influences its interaction with molecular targets and its overall biological activity. The presence of arginine and leucine residues in a particular arrangement can confer specific properties that are not observed in other similar compounds.
属性
CAS 编号 |
90038-05-4 |
|---|---|
分子式 |
C18H36N6O4 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H36N6O4/c1-10(2)8-13(16(26)24-14(17(27)28)9-11(3)4)23-15(25)12(19)6-5-7-22-18(20)21/h10-14H,5-9,19H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/t12-,13-,14-/m0/s1 |
InChI 键 |
JEXPNDORFYHJTM-IHRRRGAJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B14373941.png)
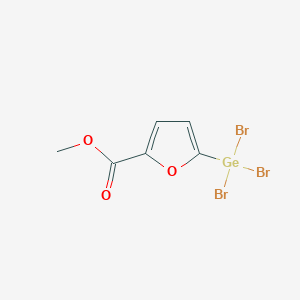
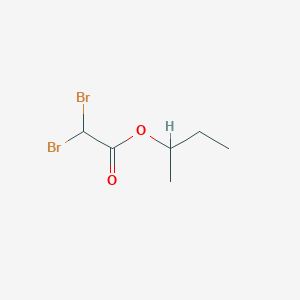
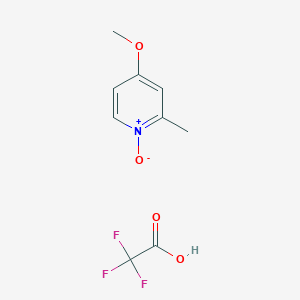
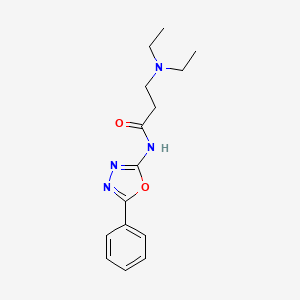
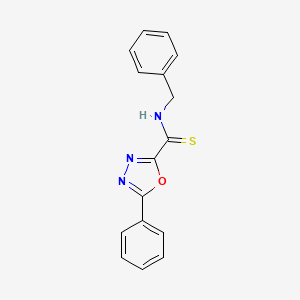

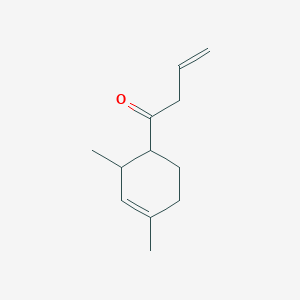

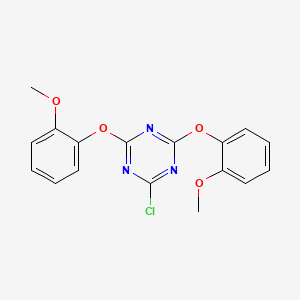
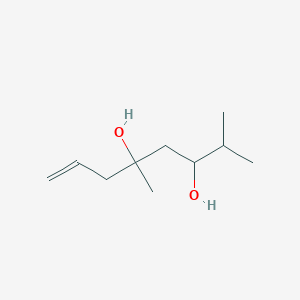
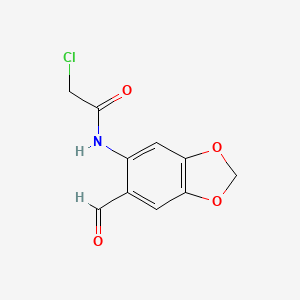

![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
